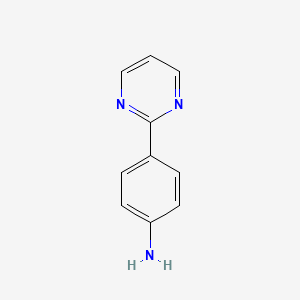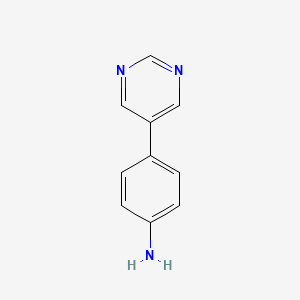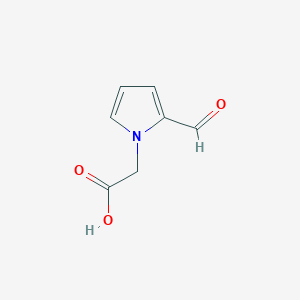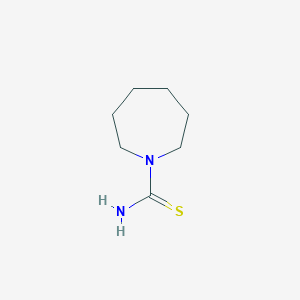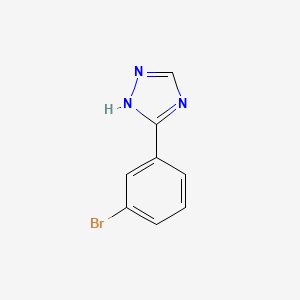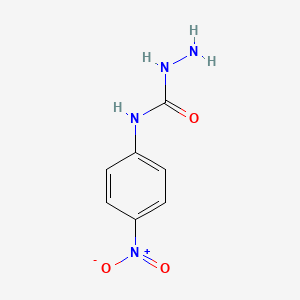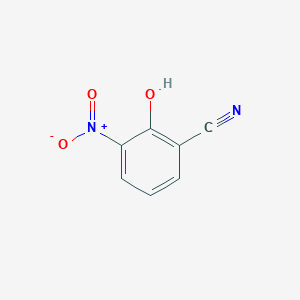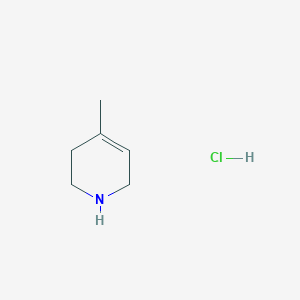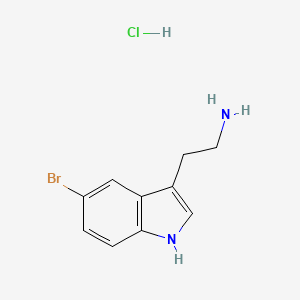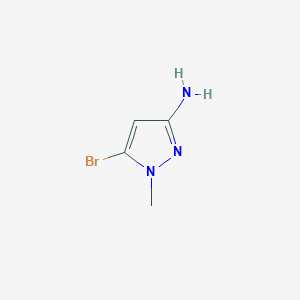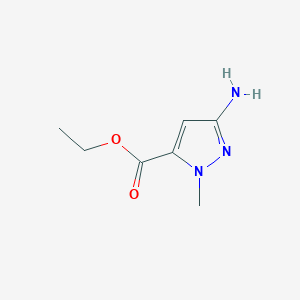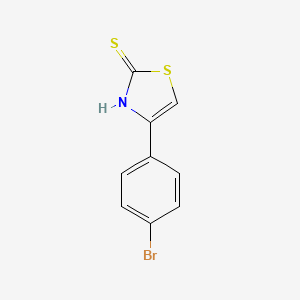
4-(4-溴苯基)-2-噻唑硫醇
描述
4-(4-Bromophenyl)-2-thiazolethiol is a useful research compound. Its molecular formula is C9H6BrNS2 and its molecular weight is 272.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Bromophenyl)-2-thiazolethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Bromophenyl)-2-thiazolethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)-2-thiazolethiol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
腐蚀抑制
4-(4-溴苯基)-2-噻唑硫醇及其衍生物已被广泛研究其作为腐蚀抑制剂的潜力。密度泛函理论(DFT)建模和蒙特卡洛模拟已被用于评估类似化合物在酸性介质中对钢铁腐蚀的抑制性能。与其抑制活性相关的电子参数,如HOMO、LUMO和能隙,已被计算,显示与实验结果(Obot et al., 2016)的相关性。此外,研究表明,包括溴苯基团在内的卤代噻唑衍生物可以有效抑制在酸性环境中对轻钢的腐蚀,展示了在不同温度下的高抑制效率(Gong et al., 2019)。
抗菌和抗真菌性能
噻唑衍生物,包括具有4-溴苯基团的化合物,已被合成并评估其抗菌性能。研究表明,这些化合物对各种微生物具有显著的生物活性。例如,某些衍生物对白念珠菌和曲霉等菌株表现出良好至优异的抗真菌活性(Bharti et al., 2010)。其他研究合成了新的衍生物并对其进行了抗菌和抗真菌活性测试,显示出对病原体如结核分枝杆菌有希望的结果(Güzeldemirci & Küçükbasmacı, 2010)。
抗增殖活性
对包括4-溴苯基团在内的4-噻唑烷酮衍生物的研究突显了它们在抗增殖应用中的潜力。这些化合物已被测试其对白血病细胞系的细胞毒性,其中一些显示出相当的细胞毒性。还进行了关于化合物诱导小鼠肿瘤退缩的体内研究,表明具有显著抗增殖活性(Kumar et al., 2015)。
作用机制
Target of Action
For instance, some pyrazole-bearing compounds, which share a similar heterocyclic structure with thiazoles, have been found to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes at the molecular level, affecting the function of the target molecules .
Biochemical Pathways
For instance, some pyrazole derivatives have been reported to inhibit the enzymatic activity of thioredoxin reductase (TrxR), a selenoenzyme essential for antioxidant defense and redox homeostasis .
Result of Action
For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
安全和危害
未来方向
生化分析
Biochemical Properties
4-(4-Bromophenyl)-2-thiazolethiol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antitumor activities by interacting with specific enzymes and proteins involved in these processes . For instance, it can inhibit the activity of certain enzymes that are crucial for the survival and proliferation of microbial cells, thereby exhibiting antimicrobial properties. Additionally, its interaction with proteins involved in cell cycle regulation and apoptosis contributes to its antitumor effects.
Cellular Effects
The effects of 4-(4-Bromophenyl)-2-thiazolethiol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in oxidative stress response, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage. Furthermore, 4-(4-Bromophenyl)-2-thiazolethiol can alter cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting normal cellular functions.
Molecular Mechanism
At the molecular level, 4-(4-Bromophenyl)-2-thiazolethiol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can prevent the enzymes from catalyzing their respective biochemical reactions, leading to a cascade of effects on cellular processes. Additionally, 4-(4-Bromophenyl)-2-thiazolethiol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 4-(4-Bromophenyl)-2-thiazolethiol can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . The degradation products may have different biochemical properties and can influence cellular functions differently. Long-term exposure to 4-(4-Bromophenyl)-2-thiazolethiol in in vitro or in vivo studies has been associated with cumulative cellular damage and altered cellular functions.
Dosage Effects in Animal Models
The effects of 4-(4-Bromophenyl)-2-thiazolethiol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial and antitumor activities . At higher doses, it can become toxic and cause adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
4-(4-Bromophenyl)-2-thiazolethiol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have different biological activities. The metabolic flux and levels of specific metabolites can be influenced by the presence of 4-(4-Bromophenyl)-2-thiazolethiol, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-(4-Bromophenyl)-2-thiazolethiol is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in different cellular compartments. The transport and distribution of 4-(4-Bromophenyl)-2-thiazolethiol are crucial for its biological activity, as they determine the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of 4-(4-Bromophenyl)-2-thiazolethiol plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial function and cellular energy metabolism. The specific localization of 4-(4-Bromophenyl)-2-thiazolethiol within cells can influence its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
4-(4-bromophenyl)-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNMMIMBOFCDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=S)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499622 | |
| Record name | 4-(4-Bromophenyl)-1,3-thiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2103-95-9 | |
| Record name | 4-(4-Bromophenyl)-2(3H)-thiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)-1,3-thiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenyl)-2-thiazolethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(4-Bromophenyl)thiazole-2-thiol a promising ligand for developing anti-microbial agents?
A: The research paper highlights that incorporating 4-(4-Bromophenyl)thiazole-2-thiol as a ligand in bismuth complexes led to potent activity against various bacterial strains. Specifically, the tris-thiolato Bi(III) complex, [Bi(4-BrMTD)3], demonstrated notable bactericidal properties. [] While the exact mechanism of action isn't fully elucidated in the paper, the presence of the 4-(4-Bromophenyl)thiazole-2-thiol ligand seems to be crucial for the observed anti-microbial effects. This suggests its potential for further exploration in developing novel anti-microbial agents.
Q2: Are there any structural insights into the bismuth complex containing 4-(4-Bromophenyl)thiazole-2-thiol?
A: Yes, the research paper reports the successful obtaining of the crystal structure for the bismuth complex containing 4-(4-Bromophenyl)thiazole-2-thiol, denoted as [Bi(4-BrMTD)3]. [] Having access to this structural information is invaluable as it can provide insights into the coordination geometry of the complex and potentially shed light on its interaction with bacterial targets. This structural understanding can guide further optimization of similar compounds for enhanced anti-microbial activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


